(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-4-9-26-20-15-16(2)14-17(3)21(20)31-23(26)24-22(27)18-5-7-19(8-6-18)32(28,29)25-10-12-30-13-11-25/h4-8,14-15H,1,9-13H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZMXZGYIOXAJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)S2)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy in various biological systems, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 444.56 g/mol. Its structure features a benzo[d]thiazole moiety, which is known for its pharmacological relevance, particularly in the development of anti-cancer and anti-inflammatory agents.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
- Case Study : In vitro experiments using B16F10 melanoma cells demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The observed effects were attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways through caspase activation.
Tyrosinase Inhibition
Tyrosinase is a critical enzyme in melanin biosynthesis, making it a target for skin depigmentation treatments. The compound has been evaluated for its inhibitory effects on tyrosinase activity.
- Research Findings : In comparative studies, this compound exhibited a stronger inhibitory effect on tyrosinase than kojic acid, a commonly used skin-lightening agent. The inhibition was found to be competitive, suggesting that the compound binds effectively to the active site of tyrosinase.
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels in cancer cells, leading to cellular damage and apoptosis.
- Tyrosinase Activity Modulation : By inhibiting tyrosinase, the compound reduces melanin production in melanocytes.
- Gene Expression Regulation : It influences the expression of genes related to apoptosis and melanogenesis, including MITF (microphthalmia-associated transcription factor).
Data Summary
Comparison with Similar Compounds
Structural Features
Core Heterocyclic Systems
- Target Compound : Contains a benzo[d]thiazole ring, a bicyclic system with sulfur and nitrogen atoms. The allyl and methyl substituents confer steric and electronic effects distinct from simpler heterocycles.
- Triazole Derivatives () : Compounds [7–9] feature 1,2,4-triazole cores. These lack the fused aromatic system of benzo[d]thiazole but share tautomeric behavior (thione vs. thiol forms). Spectral data (e.g., absence of νS-H at 2500–2600 cm⁻¹) confirm the thione tautomer .
- Thiadiazole Derivatives (–3) : Compounds like 6 and 8a–c incorporate 1,3,4-thiadiazole rings. These systems exhibit planar geometry, similar to benzo[d]thiazole, but differ in ring size and heteroatom arrangement .
Substituent Effects
- Morpholinosulfonyl Group: The target compound’s 4-(morpholinosulfonyl)benzamide group contrasts with phenylsulfonyl or halogenated phenylsulfonyl groups in triazole derivatives (e.g., compounds [7–9]).
- Allyl vs. Aryl/Alkyl Groups : The allyl substituent on the benzo[d]thiazole may offer greater conformational flexibility compared to rigid aryl groups (e.g., 2,4-difluorophenyl in ) or acetylated side chains in thiadiazoles (e.g., 8a ) .
Spectroscopic Properties
IR Spectroscopy
The absence of C=S in the target compound distinguishes it from thioamide-containing analogs (e.g., [4–6]), while its sulfonyl stretches align with phenylsulfonyl derivatives .
NMR Spectroscopy
- 1H-NMR : The allyl group’s protons (δ ~5–6 ppm) and methyl groups (δ ~2.5 ppm) would contrast with aromatic protons in triazoles (δ ~7–8 ppm) .
- 13C-NMR: The morpholinosulfonyl group’s carbons (e.g., N-CH2 at ~50 ppm) differ from halogenated phenylsulfonyl carbons (δ ~120–140 ppm) in triazoles .
Tautomerism and Stability
- Triazole Derivatives : Compounds [7–9] exist as thione tautomers, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and NMR data. This contrasts with thiol forms, which show νS-H bands .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide?
- Methodology :
- Cyclization : React 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions to form the benzo[d]thiazole core .
- Allylation : Introduce the allyl group via alkylation or nucleophilic substitution, using reagents like allyl bromide under controlled pH and temperature .
- Sulfonylation : Attach the morpholinosulfonyl group using morpholine sulfonyl chloride in the presence of a base (e.g., pyridine) .
- Purification : Employ column chromatography or recrystallization to isolate the product, monitored by TLC/HPLC .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and stereochemistry (e.g., allyl group position, Z/E configuration) .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and monitor reaction progress .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonyl, amide) .
Q. What in vitro models are commonly used to evaluate biological activity?
- Models :
- Antiviral Assays : HepG2.2.15 cells (wild-type HBV) and HepG2.A64 cells (drug-resistant HBV) to determine IC50 values .
- Anticancer Screening : NCI-60 cell lines for cytotoxicity profiling, comparing activity to structurally related thiazole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield and purity?
- Strategies :
- Temperature Control : Maintain 60–80°C during sulfonylation to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) for better reagent solubility .
- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate allylation .
- Continuous Flow Reactors : Improve scalability and reduce reaction time for multi-step syntheses .
Q. How do substituent variations impact biological activity (Structure-Activity Relationship, SAR)?
- Methodology :
-
Analog Synthesis : Replace the allyl group with propargyl or methoxyethyl groups to test steric/electronic effects .
-
Bioactivity Profiling : Compare IC50 values in antiviral/anticancer assays (see table below) .
-
Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .
Substituent (R) Biological Activity (IC50, µM) Selectivity Index (SI) Target 3-Allyl 1.99 (Anti-HBV) 58 HepG2.2.15 3-Methoxyethyl 3.30 (Anti-HBV) 52 HepG2.A64 4,6-Difluoro 0.85 (Anticancer) N/A NCI-60
Q. What strategies resolve contradictions in biological activity data across studies?
- Approaches :
- Assay Standardization : Normalize cell culture conditions (e.g., serum concentration, passage number) to reduce variability .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm mechanism specificity (e.g., PFOR enzyme inhibition in anaerobic organisms) .
- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., nitazoxanide derivatives) to identify trends .
Q. What mechanistic hypotheses explain the compound’s bioactivity?
- Proposed Mechanisms :
- Enzyme Inhibition : The morpholinosulfonyl group may bind to catalytic sites of viral polymerases or metabolic enzymes (e.g., HBV polymerase) .
- Receptor Modulation : The benzo[d]thiazole core could interact with ATP-binding pockets in kinases or G-protein-coupled receptors .
- Oxidative Stress Induction : Allyl substituents may generate reactive oxygen species (ROS) in cancer cells .
Q. How can tautomerism or stereochemical stability be experimentally determined?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
